molecular formula C17H16ClN5O B2474254 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396809-25-8

2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2474254
CAS No.: 1396809-25-8
M. Wt: 341.8
InChI Key: KMGAIGCTARRPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl group, and a pyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorobenzene derivative and a suitable pyrimidine precursor.

    Final Assembly: The final step involves the acylation of the intermediate compounds to form the acetamide linkage, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-6-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)propionamide

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-7-12(2)23(22-11)17-19-9-15(10-20-17)21-16(24)8-13-3-5-14(18)6-4-13/h3-7,9-10H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGAIGCTARRPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.